molecular formula C16H12N2 B13991211 3-Amino-1-phenyl-1h-indene-2-carbonitrile CAS No. 28858-04-0

3-Amino-1-phenyl-1h-indene-2-carbonitrile

Cat. No.: B13991211
CAS No.: 28858-04-0
M. Wt: 232.28 g/mol
InChI Key: HRLQNRIQFQNYKE-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-1h-indene-2-carbonitrile is a heterocyclic compound that features an indene core structure with an amino group at the 3-position, a phenyl group at the 1-position, and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenyl-1h-indene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the desired indene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenyl-1h-indene-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted indene derivatives .

Scientific Research Applications

3-Amino-1-phenyl-1h-indene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenyl-1h-indene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonitrile groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The indene core structure provides a rigid framework that enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-phenyl-1h-indene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the indene core with amino and carbonitrile groups makes it a versatile compound for various applications .

Properties

CAS No.

28858-04-0

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

3-amino-1-phenyl-1H-indene-2-carbonitrile

InChI

InChI=1S/C16H12N2/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-9,15H,18H2

InChI Key

HRLQNRIQFQNYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C#N)N

Origin of Product

United States

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